molecular formula C11H13NO2 B12113649 N-acetonyl-3-methylbenzamide

N-acetonyl-3-methylbenzamide

Cat. No.: B12113649
M. Wt: 191.23 g/mol
InChI Key: XONQVLNUMLXFQI-UHFFFAOYSA-N
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Description

N-acetonyl-3-methylbenzamide is an organic compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetonyl-3-methylbenzamide typically involves the condensation of 3-methylbenzoic acid with an appropriate acetonylating agent. One common method is the reaction of 3-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic processes, such as those involving copper-based metal-organic frameworks, have been developed to promote oxidative couplings, resulting in high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-acetonyl-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Benzyl alcohols.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-acetonyl-3-methylbenzamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may exert its effects through the modulation of signaling pathways or inhibition of specific enzymes involved in metabolic processes .

Comparison with Similar Compounds

N-acetonyl-3-methylbenzamide can be compared with other benzamide derivatives, such as:

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-N-(2-oxopropyl)benzamide

InChI

InChI=1S/C11H13NO2/c1-8-4-3-5-10(6-8)11(14)12-7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

XONQVLNUMLXFQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)C

Origin of Product

United States

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